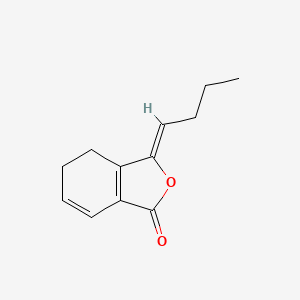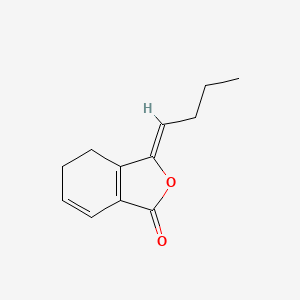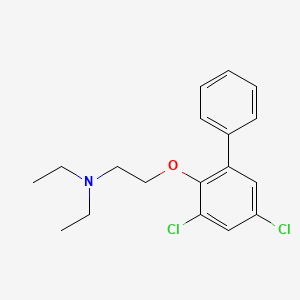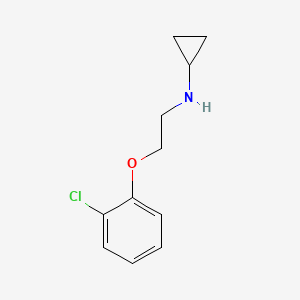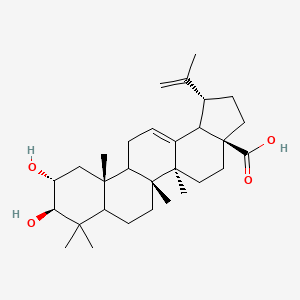
Ácido alphitólico
Descripción general
Descripción
Alphitolic acid is a pentacyclic triterpenoid that is betulinic acid carrying an additional alpha-hydroxy group at position 2 . It has been isolated from Breynia fruticosa . It is a plant metabolite and is functionally related to betulinic acid . It is also found in Rosa woodsii, Streptomyces pristinaespiralis, and other organisms .
Synthesis Analysis
The synthesis of Alphitolic acid, as well as its natural C-3-epimer and 2-O-ester derivatives, was accomplished in a few steps from the readily commercially available betulin . A Rubottom oxidation delivered an α-hydroxy group in a stereo- and chemoselective manner .Molecular Structure Analysis
Alphitolic acid has a molecular formula of C30H48O4 . Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .Chemical Reactions Analysis
Alphitolic acid has been found to exhibit anti-inflammatory activity and down-regulates the NO and TNF-α production . It also has a dose-dependent inhibitory effect on CRAC activity and, thus, an inhibitory effect on intracellular calcium increase .Physical And Chemical Properties Analysis
Alphitolic acid has a molecular formula of C30H48O4 . Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .Aplicaciones Científicas De Investigación
Efectos antiinflamatorios
Se ha descubierto que el ácido alphitólico tiene efectos antiinflamatorios. Se aisló de extractos de Agrimonia coreana Nakai y se encontró que inhibe la actividad de ICRAC (canales de calcio activados por la liberación de Ca 2+) en las células T . Esta inhibición de la actividad de ICRAC conduce a una disminución del aumento del calcio intracelular . Esto sugiere que el ácido alphitólico podría utilizarse en el tratamiento de enfermedades en las que la inflamación juega un papel clave.
Propiedades antioxidantes
Se ha informado que el género Ziziphus, que contiene ácido alphitólico, tiene efectos antioxidantes . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Efectos antidiabéticos
Se ha informado que los triterpenos de Ziziphus, incluido el ácido alphitólico, tienen efectos antidiabéticos . Esto sugiere que el ácido alphitólico podría utilizarse potencialmente en el tratamiento de la diabetes.
Propiedades antimicrobianas
También se ha informado que el ácido alphitólico tiene propiedades antimicrobianas . Esto significa que podría utilizarse potencialmente en el tratamiento de varias infecciones.
Efectos antihipertensivos
Se ha informado que los triterpenos de Ziziphus, incluido el ácido alphitólico, tienen efectos antihipertensivos . Esto sugiere que el ácido alphitólico podría utilizarse potencialmente en el tratamiento de la hipertensión.
Terapias antiinflamatorias
Se ha encontrado que el ácido alphitólico inhibe la proliferación de células T de forma dependiente de la concentración . Esto sugiere que el ácido alphitólico podría utilizarse en el desarrollo de nuevas sustancias y terapias farmacológicas antiinflamatorias .
Inducción de apoptosis en células cancerosas
Se ha descubierto que el ácido alphitólico induce la apoptosis en las células cancerosas . La apoptosis es un proceso de muerte celular programada que se produce en los organismos multicelulares. Esto sugiere que el ácido alphitólico podría utilizarse potencialmente en los tratamientos contra el cáncer.
Mecanismo De Acción
Target of Action
Alphitolic acid, a triterpene found in plants like Quercus aliena and Ziziphus jujuba, primarily targets proteins such as AKT1 , TNF , SRC , and VEGFA . These proteins play crucial roles in cell signaling pathways, inflammation, and angiogenesis .
Mode of Action
Alphitolic acid interacts with its targets to induce significant changes in cellular processes. It blocks the Akt-NF-κB signaling pathway , leading to the induction of apoptosis (programmed cell death) . Additionally, alphitolic acid can induce autophagy , a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The primary biochemical pathways affected by alphitolic acid include the PI3K/AKT , RAS , and AGE-RAGE signaling pathways . By regulating these pathways, alphitolic acid can exert therapeutic effects against diseases like type 2 diabetes mellitus .
Result of Action
The molecular and cellular effects of alphitolic acid’s action are multifaceted. It has anti-inflammatory activity and down-regulates the production of NO and TNF-α . In cancer cells, alphitolic acid suppresses proliferation, induces apoptosis, and autophagy . It also increases p53 phosphorylation and decreases the expression of the oncogenic E3 ligase MDM2 .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Alphitolic acid interacts with various biomolecules to exert its effects. It has been found to block the Akt-NF-κB signaling pathway, which plays a crucial role in regulating cellular processes such as inflammation and cell survival . By blocking this pathway, alphitolic acid can induce apoptosis, a process of programmed cell death . It also induces autophagy, a cellular process that involves the degradation and recycling of cellular components .
Cellular Effects
Alphitolic acid has been shown to have significant effects on various types of cells. In oral cancer cells, it has been found to suppress cell proliferation in a dose-dependent manner . It also induces apoptosis and blocks the Akt-NF-κB signaling pathway in these cells . In macrophages, alphitolic acid has been shown to have anti-inflammatory activity and down-regulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
Molecular Mechanism
The molecular mechanism of alphitolic acid involves its interaction with various biomolecules and signaling pathways. It blocks the Akt-NF-κB signaling pathway, leading to the induction of apoptosis . It also induces autophagy by increasing the expression of autophagosome marker LC3B-II and two autophagy regulatory proteins . Furthermore, it increases p53 phosphorylation and expression, and decreases the expression of the oncogenic E3 ligase MDM2 .
Temporal Effects in Laboratory Settings
The effects of alphitolic acid have been studied over time in laboratory settings. It has been found to induce DNA fragmentation, annexin-V binding, and caspase-3 cleavage in a time-dependent manner, indicating that it exerts its cytotoxicity through the induction of apoptosis .
Metabolic Pathways
Given its ability to block the Akt-NF-κB signaling pathway, it is likely that it interacts with enzymes and cofactors involved in this pathway .
Propiedades
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCVZKFJHRCLCC-PGOIBATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19533-92-7 | |
| Record name | Alphitolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19533-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


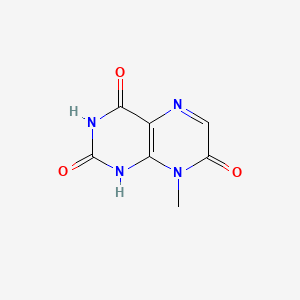
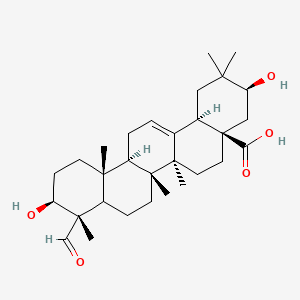
![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)
![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)
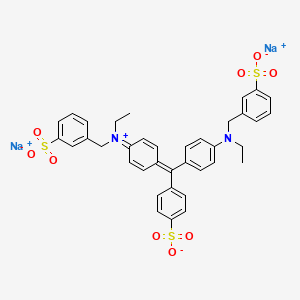
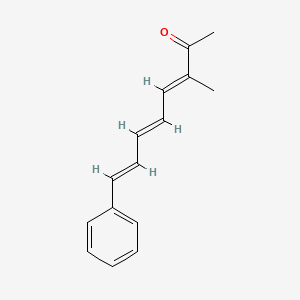


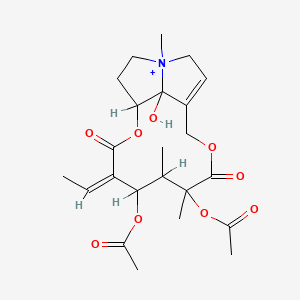
![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)
